4-ペンチルビフェニル

概要

説明

4-Pentylbiphenyl, also known as 4-N-PENTYLBIPHENYL, is a clear colorless to light yellow liquid . It is used as an intermediate of liquid crystals . It is also known by the synonym 5CB .

Molecular Structure Analysis

The molecular structure of 4-Pentylbiphenyl has been studied using various methods. For instance, a cylindrical distribution function has been used for the analysis of anisotropic molecular dynamics simulations . Density functional theory (DFT) has also been used to investigate the geometric and electronic structures of multiple 5CB molecules .

Physical And Chemical Properties Analysis

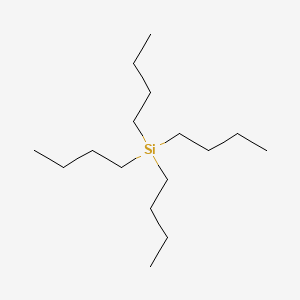

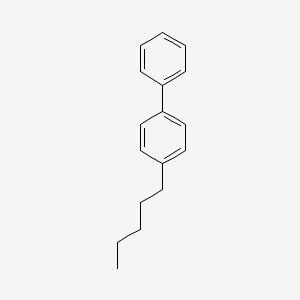

4-Pentylbiphenyl has a linear formula of CH3(CH2)4C6H4C6H5 . Its physical state at 20 degrees Celsius is liquid . It has a boiling point of 140-150 °C/0.5 mmHg (lit.) and a density of 1.008 g/mL at 25 °C (lit.) .

科学的研究の応用

液晶技術

4-ペンチルビフェニル: は、液晶 (LC) 技術の開発における重要な構成要素です。 特にネマチック液晶の生成に使用されており、これはLCD (液晶ディスプレイ) デバイスに不可欠です 。この化合物は室温でネマチック相を誘起する能力を持ち、テレビ、モニター、スマートフォンなどの画面に貴重な材料となっています。

有機合成

有機化学において、4-ペンチルビフェニルは、さまざまな有機化合物の合成における前駆体として役立ちます。 注目すべき用途の1つは、硫酸による酸加水分解を通じて4'-ペンチルビフェニル-4-カルボン酸を調製するために使用されることです 。このプロセスは、さらなる化学反応のための中間体を生成する上で基本的なものです。

光反応性材料

この化合物は、光反応性材料の生成に使用されます。 4-ペンチルビフェニルの芳香族コアに光応答性ジアゼニルスペーサーを導入することで、研究者はその機能性を高めることができ、UV光の照射下で独自の挙動を示す材料へとつながります 。これは、スマートウィンドウや光スイッチ可能な表面の開発など、先端材料科学にとって重要な意味を持っています。

キラル材料研究

4-ペンチルビフェニル: は、キラル材料の研究においても重要な役割を果たします。 キラルアルキルカルボン酸ユニットで修飾すると、光学デバイスやエナンチオ選択的合成で潜在的な用途を持つ新しいキラル液晶材料を発見することができます .

熱異方性研究

4-ペンチルビフェニルの熱異方性挙動 - 温度による変化 - は、大きな関心を集めています。 偏光顕微鏡や示差走査熱量測定などの手法を用いて、相転移や安定性などのメソモルフィック特性が研究されています 。これらの研究は、温度応答性材料の設計に不可欠です。

研究室での安全性と取扱い

最後に、4-ペンチルビフェニルに関連する取扱いと安全性プロトコルは、研究アプリケーションの重要な分野です。 その吸湿性と強酸化剤との非適合性を理解することで、研究室や産業現場でのベストプラクティスを理解することができます .

Safety and Hazards

将来の方向性

Research on 4-Pentylbiphenyl and related compounds is ongoing. For instance, recent studies have investigated the nematic-isotropic phase transition of 4-Pentylbiphenyl . Other research has focused on the effects of multiwalled carbon nanotubes on low-temperature phase transformations in 5CB . These studies suggest that 4-Pentylbiphenyl and related compounds have potential for further exploration in various fields, including material science and nanotechnology .

作用機序

Target of Action

This compound is a type of liquid crystal, often used in the manufacturing of liquid crystal displays

Mode of Action

The mode of action of 4-Pentylbiphenyl is primarily physical rather than biochemical. As a liquid crystal, 4-Pentylbiphenyl has unique properties that allow it to respond to electric fields, which is why it is used in display technologies

Biochemical Pathways

As a liquid crystal, its primary applications are in the field of materials science rather than biochemistry .

Result of Action

As a component of liquid crystal displays, its primary effects are observed at the macroscopic level in the form of visual display properties .

Action Environment

The action of 4-Pentylbiphenyl is influenced by environmental factors such as temperature and electric fields. For instance, the phase transition from a crystalline state to a nematic state occurs at specific temperatures . The presence of an electric field can also influence the orientation of the molecules, affecting the properties of the liquid crystal display .

特性

IUPAC Name |

1-pentyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUOTAQBVGAZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064566 | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7116-96-3, 69856-10-6 | |

| Record name | 4-Pentyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTS9KSZ5HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。